4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
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Overview
Description
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFN4O2 and a molecular weight of 207.96 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Scientific Research Applications
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid has several applications in scientific research:
Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them potential candidates for drug development.
Industry: This compound can be used in the development of new materials, including polymers and catalysts.
Safety and Hazards
This chemical is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with sodium azide under specific conditions to form the tetrazole ring . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed reactions used to form carbon-carbon bonds.
Oxidation and Reduction:
Formation of Complexes: This compound can form complexes with various metal ions, which can be useful in catalysis and material science.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the coupling of aryl halides in Suzuki-Miyaura reactions . The tetrazole ring may also play a role in stabilizing the intermediate complexes formed during these reactions.
Comparison with Similar Compounds
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid can be compared with other boronic acids such as:
- 4-Fluoro-3-formylphenylboronic acid
- 2-Fluoro-3-hydroxyphenylboronic acid
- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their reactivity and applications. The presence of the tetrazole ring in this compound makes it unique and potentially more versatile in certain chemical reactions.
Properties
IUPAC Name |
[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN4O2/c9-6-2-1-4(8(14)15)3-5(6)7-10-12-13-11-7/h1-3,14-15H,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELFJHZMQYCKPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2=NNN=N2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461232 |
Source
|
Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009303-56-3 |
Source
|
Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1009303-56-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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